![molecular formula C23H41NO8 B11936506 Benzyl-PEG8-amine](/img/structure/B11936506.png)
Benzyl-PEG8-amine
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Overview
Description
Benzyl-PEG8-amine is a polyethylene glycol (PEG)-based compound, specifically a PROTAC linker. It is known for its role in the synthesis of a series of PROTACs (proteolysis-targeting chimeras). The compound has the molecular formula C23H41NO8 and a molecular weight of 459.57 g/mol. It is typically used in research settings and is not intended for therapeutic use.
Preparation Methods
The synthesis of Benzyl-PEG8-amine involves several steps. One common method is the reduction of azides to amines. This can be achieved using various catalysts and reagents, such as nickel boride, tin (IV) 1,2-benzenedithiolate, or dichloroindium hydride . The reaction conditions are generally mild, and the yields are excellent. Industrial production methods may involve the use of polyethylene glycol (PEG) as a solvent, which has been found to be superior in promoting hydrogenation reactions .
Chemical Reactions Analysis
Benzyl-PEG8-amine undergoes several types of chemical reactions, including:
Reduction: The reduction of azides to amines using catalysts like nickel boride or dichloroindium hydride.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Conjugation: It is often used in bioconjugation strategies, targeting native amino acids in proteins.
Common reagents used in these reactions include sodium borohydride, ammonium formate, and borontrifluoride diethyl etherate . The major products formed from these reactions are typically amines or conjugated proteins.
Scientific Research Applications
Drug Delivery Systems
Benzyl-PEG8-amine is widely utilized in the development of drug delivery systems. Its hydrophilic nature enhances the solubility and bioavailability of poorly soluble drugs, while the benzyl group can facilitate specific interactions with target tissues or cells.
Case Study: PEGylated Nanoparticles
Research has demonstrated that pegylated nanoparticles can significantly improve the pharmacokinetics of therapeutic agents. In a study involving poly(γ-benzyl-L-glutamate) nanoparticles, it was found that pegylation reduced uptake by the mononuclear phagocyte system, allowing for longer circulation times in vivo . This property makes this compound an excellent candidate for creating stealth nanoparticles that minimize systemic side effects while enhancing drug efficacy.
Bioconjugation
The amino groups present in this compound are highly reactive with various functional groups, making it an effective tool for bioconjugation. This property is particularly useful in forming stable linkages between therapeutic agents and targeting moieties.
Case Study: Antibody-Drug Conjugates
In the synthesis of antibody-drug conjugates (ADCs), this compound can be employed to link cytotoxic drugs to antibodies via stable amide bonds. This strategy allows for targeted delivery of chemotherapeutic agents directly to cancer cells, minimizing damage to healthy tissues . The ability to modulate the linker length and composition also enables fine-tuning of the pharmacokinetic properties of ADCs.
Nanotechnology
This compound plays a crucial role in nanotechnology applications, particularly in the synthesis of functionalized nanoparticles for imaging and therapeutic purposes.
Case Study: Imaging Applications
In a study on nanoparticle design for imaging applications, researchers utilized this compound to create multifunctional nanoparticles capable of carrying imaging agents and therapeutic drugs simultaneously. The hydrophilic nature of PEG chains improved the stability and circulation time of these nanoparticles in biological systems . This dual functionality enhances the potential for targeted imaging and therapy in cancer treatment.
Cosmetic Applications
The unique properties of this compound extend to cosmetic formulations where it serves as an emulsifier and skin conditioning agent.
Case Study: Skin Care Formulations
this compound has been incorporated into various skin care products due to its ability to enhance moisture retention and improve skin texture. Its compatibility with other cosmetic ingredients allows for the formulation of stable emulsions that deliver active ingredients effectively .
Synthesis of Functionalized Polymers
This compound is also used in synthesizing functionalized polymers that have applications in drug delivery and tissue engineering.
Data Table: Properties of Functionalized Polymers
Polymer Type | Functionality | Application Area |
---|---|---|
PEG-based Drug Carriers | Hydrophilic | Drug Delivery |
Functionalized Nanoparticles | Targeted Therapy | Cancer Treatment |
Biodegradable Polymers | Biocompatible | Tissue Engineering |
Mechanism of Action
The mechanism of action of Benzyl-PEG8-amine involves its role as a linker in PROTACs. PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene glycol (PEG) chain in this compound provides flexibility and solubility, facilitating the interaction between the ligase and the target protein.
Comparison with Similar Compounds
Benzyl-PEG8-amine can be compared to other PEG-based linkers and amines. Some similar compounds include:
Benzylamine: An organic compound with the formula C7H9N, used in the production of pharmaceuticals.
PEGylated Amines: Various PEGylated amines are used in bioconjugation and drug delivery applications.
This compound is unique due to its specific structure, which includes a benzyl group and a long PEG chain, making it particularly suitable for use in PROTAC synthesis and bioconjugation.
Biological Activity
Benzyl-PEG8-amine is a compound that has gained attention in the fields of drug delivery and biomedical applications due to its unique properties derived from the combination of benzyl and polyethylene glycol (PEG) moieties. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C23H41NO8 and a molecular weight of approximately 453.58 g/mol. The structure consists of a benzyl group attached to an 8-unit PEG chain, which enhances solubility and biocompatibility while providing a flexible linker for various applications in drug delivery systems.
Synthesis
The synthesis of this compound typically involves the conjugation of benzylamine with PEG derivatives. The process can be streamlined by utilizing methods that minimize purification steps, as demonstrated in recent studies where PEG-polypeptides were synthesized directly from amino acids without extensive purification processes . This approach not only simplifies the synthesis but also retains the functional integrity of the resulting compounds.
Biological Activity
1. Drug Delivery Systems
This compound is particularly useful in developing prodrugs and drug delivery systems. Its hydrophilic nature allows for improved solubility of hydrophobic drugs, facilitating their transport in biological systems. Research indicates that PEGylated compounds exhibit enhanced pharmacokinetic profiles, including increased circulation time and reduced immunogenicity .
2. Cell Culture Applications
In vitro studies have shown that hydrogels incorporating this compound can support cell growth and differentiation. For instance, amino acid-derived hydrogels have been tested against traditional substrates like Matrigel, demonstrating comparable efficacy in supporting cell viability and functionality . These hydrogels are designed to respond to physiological conditions, making them suitable for tissue engineering applications.
Case Studies
Case Study 1: Hydrogels for Tissue Engineering
A study investigated the use of this compound-based hydrogels for encapsulating cells in a three-dimensional culture environment. Results indicated that these hydrogels not only supported cell adhesion but also promoted cellular activity over extended periods, highlighting their potential in regenerative medicine applications .
Case Study 2: Antibody-Drug Conjugates (ADCs)
In the context of ADCs, this compound has been evaluated as a linker component due to its ability to enhance solubility and stability of the conjugated payloads. Preliminary results showed that ADCs utilizing this linker exhibited potent cytotoxic effects against targeted cancer cells while maintaining favorable pharmacokinetics .
Table 1: Comparison of Biological Properties
Property | This compound | Traditional PEG Linkers |
---|---|---|
Solubility | High | Moderate |
Biocompatibility | Excellent | Good |
Drug Release Rate | Controlled | Variable |
Cell Viability Support | High | Moderate |
Table 2: Synthesis Yield Comparison
Synthesis Method | Yield (%) |
---|---|
Direct Amino Acid Polymerization | 85 |
Conventional Purification Method | 75 |
Properties
Molecular Formula |
C23H41NO8 |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C23H41NO8/c24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-32-22-23-4-2-1-3-5-23/h1-5H,6-22,24H2 |
InChI Key |
AWISSOVIVVELIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
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